Cyclopropylhistamine

Histamine H3 receptor Enantioselectivity Conformational restriction

Cyclopropylhistamine (2-(1H-imidazol-4-yl)cyclopropylamine) is a conformationally restricted histamine analogue that exists as two distinct trans-enantiomeric pairs. The (1S,2S)-enantiomer (VUF was identified as the pharmacologically active stereoisomer acting as a histamine H3 receptor agonist, while the (1R,2R)-enantiomer (VUF 5296, also designated GT-2203) is approximately one order of magnitude less potent.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
Cat. No. B1260703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropylhistamine
Synonyms2-(1H-imidazol-4-yl)cyclopropylamine
cyclopropylhistamine
VUF 5296
VUF 5297
VUF-5296
VUF-5297
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1CC1NCCC2=CN=CN2
InChIInChI=1S/C8H13N3/c1-2-7(1)10-4-3-8-5-9-6-11-8/h5-7,10H,1-4H2,(H,9,11)
InChIKeyBCLUIVUVYKKIPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropylhistamine: Stereochemistry-Defined H3 Pharmacology for Research Procurement


Cyclopropylhistamine (2-(1H-imidazol-4-yl)cyclopropylamine) is a conformationally restricted histamine analogue that exists as two distinct trans-enantiomeric pairs. The (1S,2S)-enantiomer (VUF 5297) was identified as the pharmacologically active stereoisomer acting as a histamine H3 receptor agonist, while the (1R,2R)-enantiomer (VUF 5296, also designated GT-2203) is approximately one order of magnitude less potent [1]. The compound served as a foundational template for molecular modeling of H3 receptor ligands after determination of absolute configuration by single-crystal X-ray crystallography [1]. Both enantiomers exhibit only weak activity at H1 and H2 histamine receptor subtypes, establishing a receptor selectivity profile that distinguishes the cyclopropyl scaffold from the endogenous ligand histamine [1].

Why Generic Histamine H3 Agonists Cannot Substitute for Cyclopropylhistamine in Research Protocols


The rigid cyclopropane ring enforces a constrained conformational space that is absent in flexible-chain H3 agonists such as histamine, immepip, or imetit. This conformational restriction produces a unique stereochemical pharmacology: only the (1S,2S)-enantiomer (VUF 5297) achieves meaningful H3 receptor activation, while its mirror-image (1R,2R)-enantiomer (VUF 5296) is approximately 10-fold weaker [1]. The cis-cyclopropane diastereomer has proven synthetically inaccessible by multiple attempted routes, making the trans scaffold the only viable cyclopropane-constrained option [1]. These stereochemical and synthetic constraints mean that substituting an alternative H3 agonist will not reproduce the conformational template properties that made cyclopropylhistamine the reference ligand for H3 binding-site modeling and pharmacophore development [1].

Quantitative Differentiation Guide: Cyclopropylhistamine Versus Competing H3 Agonist Chemotypes


Enantiomer-Specific H3 Potency: VUF 5297 Versus VUF 5296 Head-to-Head

In a direct head-to-head comparison within the same study, the (1S,2S)-enantiomer VUF 5297 activated the histamine H3 receptor with a pD2 of 7.1 in rat cortex and 6.6 in guinea pig jejunum, while its (1R,2R)-enantiomer VUF 5296 was approximately one order of magnitude less active in both tissues [1]. Binding affinity data from the human H3 receptor confirm this stereochemical preference: VUF 5297 exhibits a Ki of 9.30 nM at the recombinant human H3 receptor expressed in SK-N-MC cells, whereas VUF 5296 shows correspondingly weaker affinity consistent with the 10-fold functional difference reported in the primary publication [2].

Histamine H3 receptor Enantioselectivity Conformational restriction

Receptor Subtype Selectivity: Cyclopropylhistamine Versus Endogenous Histamine

Unlike the endogenous agonist histamine, which activates all four histamine receptor subtypes (H1–H4), both enantiomers of trans-cyclopropylhistamine show only weak activity at H1 and H2 receptors [1]. While precise Ki values at H1 and H2 were not quantified in the primary study, the qualitative observation of weak activity represents a meaningful differentiation from histamine, which has reported Ki values of 2.4 nM at H3 but also potently activates H1 (pKi ≈ 5–6) and H2 receptors [2]. This H3-preferring selectivity profile of cyclopropylhistamine reduces confounding receptor crosstalk in experimental systems where H1 or H2 activation would complicate data interpretation.

Receptor selectivity H1/H2 off-target Histamine receptor subtyping

Conformational Template Uniqueness: Trans-Cyclopropylhistamine Versus Cis-Analog Accessibility

The trans-cyclopropylhistamine scaffold occupies a unique position in H3 ligand development because all synthetic attempts to prepare the cis-diastereomer were unsuccessful across multiple synthetic routes [1]. The De Esch study explicitly reports failure to obtain cis-cyclopropylhistamine via cyclopropanation of both (E)- and (Z)-acrylate precursors, including attempts using sec-butyl cis-3-(1-trityl-1H-imidazol-4-yl)acrylate as starting material [1]. This synthetic intractability means trans-cyclopropylhistamine remains the only accessible cyclopropane-constrained histamine analogue with the imidazole directly attached to the cyclopropane ring, a structural feature that proved essential for developing the H3 pharmacophore model [1].

Conformational restriction Synthetic accessibility Molecular modeling template

Species-Translated H3 Activity Profile: Cross-Tissue and Cross-Species Consistency

VUF 5297 demonstrates consistent H3 agonist activity across species and tissue types, with pD2 values of 7.1 in rat cortex and 6.6 in guinea pig jejunum, both with intrinsic activity (α) of 0.75 [1]. This contrasts with certain other H3 ligands such as S-α-methylhistamine, which showed significantly higher affinity and potency at human versus rat H3 receptors in a recombinant expression system [2]. While direct species-comparative data for cyclopropylhistamine at recombinant human versus rat H3 receptors has not been reported, the consistent tissue-level pharmacology across rat and guinea pig preparations supports its utility as a cross-species reference agonist, unlike ligands with documented species-dependent pharmacology.

Species translation Tissue pharmacology H3 agonist consistency

Absolute Configuration Determination by X-Ray Crystallography Enables Rigorous SAR

The absolute configuration of both trans-cyclopropylhistamine enantiomers was unambiguously determined by single-crystal X-ray crystallographic analysis [1]. This structural determination is critical because the approximately 10-fold potency difference between the (1S,2S) and (1R,2R) enantiomers cannot be rationally interpreted without knowing which enantiomer corresponds to which activity profile. Many H3 agonists in the literature lack crystallographically determined absolute configurations, making cyclopropylhistamine one of the few H3 agonist scaffolds with unambiguous stereochemical assignment linked directly to pharmacological data [1].

Absolute configuration X-ray crystallography Structure-activity relationship

Procurement-Relevant Application Scenarios for Cyclopropylhistamine in Research and Drug Discovery


H3 Receptor Pharmacophore Model Development and Validation

Cyclopropylhistamine's rigid cyclopropane scaffold, combined with crystallographically determined absolute configuration and well-characterized enantiomer-specific pharmacology, makes it the reference ligand of choice for building and validating H3 receptor pharmacophore models. The 10-fold potency difference between the (1S,2S) and (1R,2R) enantiomers provides a built-in stereochemical validation set for any computational model [1]. Laboratories developing virtual screening protocols or structure-based drug design workflows for H3-targeted programs should use the (1S,2S)-enantiomer (VUF 5297) as the active reference and its enantiomer as the inactive control [1].

Conformational Restriction Studies for GPCR Ligand Design

As one of the earliest and most thoroughly characterized examples of cyclopropane-based conformational restriction applied to a GPCR ligand, trans-cyclopropylhistamine serves as a methodological template for rigidification strategies in medicinal chemistry. The successful synthesis and resolution of the trans isomer, contrasted with the documented failure to access the cis isomer, provides a practical case study in the synthetic challenges and stereochemical requirements of cyclopropane-constrained bioactive amines [1]. This makes the compound valuable for training and methodology development in academic and industrial medicinal chemistry groups.

Histamine Receptor Subtype Selectivity Profiling in Complex Biological Systems

In experimental systems where H1 or H2 receptor activation would confound data interpretation (e.g., cardiovascular preparations, smooth muscle assays, or inflammatory models), cyclopropylhistamine's weak H1/H2 activity provides a cleaner H3-selective pharmacological tool compared to the endogenous agonist histamine [1]. While more selective H3 agonists have since been developed (e.g., immethridine, AEIC), cyclopropylhistamine remains the most thoroughly characterized cyclopropane-constrained option for studies where conformational rigidity and receptor selectivity must be combined [1].

Stereochemical Probe in H3 Receptor Binding Site Mapping

The availability of both enantiomers with a well-defined 10-fold activity difference makes cyclopropylhistamine an ideal stereochemical probe for mapping the three-dimensional binding requirements of the H3 receptor orthosteric site. Site-directed mutagenesis studies or receptor chimera experiments can use the differential activity of (1S,2S)- versus (1R,2R)-cyclopropylhistamine to identify residues that interact stereospecifically with the ligand, a strategy that is not available for non-chiral or single-enantiomer H3 agonists [1].

Quote Request

Request a Quote for Cyclopropylhistamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.